molecular formula C15H15N3O5S B2490450 methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886957-20-6

methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2490450
CAS No.: 886957-20-6
M. Wt: 349.36
InChI Key: BBFFYBQIYYWAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a partially saturated dihydrothiophene ring. Key structural elements include:

  • 3-Cyano group: An electron-withdrawing substituent that may enhance reactivity in nucleophilic substitution or cyclization reactions.
  • 2-Carboxamido-dihydrodioxine moiety: A 5,6-dihydro-1,4-dioxine ring linked via a carboxamide group, contributing to solubility and hydrogen-bonding interactions.
  • 6-Methyl carboxylate ester: A hydrolytically labile ester group that could serve as a prodrug feature or influence pharmacokinetics.

Calculated Molecular Formula: C₁₅H₁₆N₃O₅S (MW ≈ 350.07 g/mol).

Properties

IUPAC Name

methyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-21-15(20)18-3-2-9-10(6-16)14(24-12(9)7-18)17-13(19)11-8-22-4-5-23-11/h8H,2-5,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFFYBQIYYWAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core fused with a dioxine moiety and a cyano group. This unique structure potentially influences its biological interactions.

Research indicates that compounds with similar structures often interact with specific molecular targets involved in various biological pathways. The thieno[2,3-c]pyridine framework is known for its ability to modulate enzyme activities and receptor interactions.

Target Interactions

  • GSK-3β Inhibition : Compounds derived from similar scaffolds have shown inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cellular signaling pathways related to metabolism and cell proliferation .
  • Antimicrobial Activity : Thieno[2,3-c]pyridines are often evaluated for their antimicrobial properties. Some derivatives exhibit significant activity against various pathogens by disrupting cellular processes .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeAssay TypeIC50/EC50 ValuesReference
GSK-3β InhibitionEnzyme Inhibition Assay8 nM
AntiplasmodialP. falciparum AssayEC50 = 34 nM
CytotoxicityHEK-293 Cell LineEC50 < 4 µM

Case Studies

  • Antiparasitic Activity : A study demonstrated that derivatives of thieno[2,3-c]pyridine significantly reduced parasitemia in mice infected with Plasmodium berghei. The administration of these compounds led to a notable decrease in parasite load without significant toxicity to the host .
  • Antitumor Evaluation : Another investigation into similar compounds highlighted their potential as antitumor agents. The thieno derivatives exhibited cytotoxic effects against various cancer cell lines while maintaining a favorable safety profile .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds containing the thieno[2,3-c]pyridine framework. The compound's ability to inhibit specific kinases involved in cancer progression is particularly noteworthy. For instance, derivatives of 3-cyano-2-substituted pyridines have shown promising results as inhibitors of PIM1 kinase, which is implicated in various cancers. In one study, certain derivatives exhibited IC50 values as low as 50 nM, indicating potent inhibitory activity against this target .

Table 1: Anticancer Activity of Thieno[2,3-c]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Reference
Compound APIM150
Compound BTubulin<100
Compound CSurvivin<80

Cardiovascular Applications

The compound also shows promise in treating cardiovascular diseases. Similar compounds have been reported to act as non-steroidal antagonists of mineralocorticoid receptors, which are crucial in regulating blood pressure and fluid balance. This suggests that methyl 3-cyano-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may have applications in managing conditions such as heart failure and diabetic nephropathy .

Antimicrobial Properties

Research indicates that derivatives of cyano-pyridines possess significant antimicrobial activities. This compound could potentially be developed into antimicrobial agents due to structural similarities with known antimicrobial compounds. Studies have shown that various substituted pyridines exhibit activity against a range of pathogens .

Synthetic Applications

The synthesis of this compound has been explored extensively. It can be synthesized through multi-step reactions involving key intermediates that facilitate the introduction of functional groups necessary for biological activity. The methodologies employed often involve refluxing β-dicarbonyl compounds with malononitrile and other reagents to yield the desired structure efficiently .

Case Studies and Research Findings

Several case studies illustrate the compound's versatility:

  • PIM1 Kinase Inhibition : A series of derivatives were tested for their efficacy against PIM1 kinase. The most potent inhibitors demonstrated significant cytotoxicity in cancer cell lines.
  • Antimicrobial Screening : Compounds derived from the thieno-pyridine framework were screened against various bacterial strains, yielding promising results that support further development as antibiotics.
  • Cardiovascular Studies : In vivo studies on similar compounds showed a reduction in blood pressure and improvement in heart function in animal models of heart failure.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Thieno[2,3-c]pyridine 3-Cyano, 2-(dihydrodioxine-carboxamido), 6-methyl carboxylate 350.07 - - -
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate Thieno[2,3-c]pyridine 2-Amino (Boc-protected), 6-ethyl carboxylate 326.41 - -
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Thiazolo[3,2-a]pyrimidine 2-Aromatic benzylidene, 6-cyano 386.00 243–246 68
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine 3-Benzyl, 8-cyano, 7-(4-nitrophenyl), 5,6-diethyl carboxylate 508.49 215–217 55

Key Observations :

Core Scaffolds: The target compound’s thieno[2,3-c]pyridine core (shared with ) contrasts with thiazolo[3,2-a]pyrimidine () and tetrahydroimidazo[1,2-a]pyridine (). These scaffolds differ in aromaticity, ring saturation, and electronic properties, influencing binding affinity in biological systems.

Functional Groups: Cyano Groups: Present in the target compound and compounds 11a and 2d , cyano substituents enhance electrophilicity, facilitating reactions like nucleophilic additions or cyclizations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.